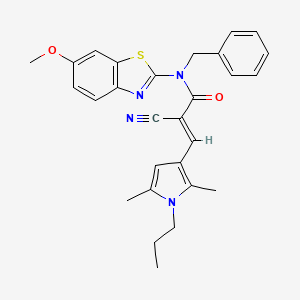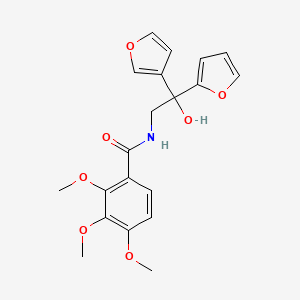
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3,4-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3,4-trimethoxybenzamide, also known as FFA4 agonist, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FFA4, also known as free fatty acid receptor 4, is a G-protein-coupled receptor that is expressed in various tissues throughout the body. FFA4 agonists have been shown to have anti-inflammatory and metabolic effects, making them promising candidates for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Activity
Furan derivatives have been explored for their anticancer and antiangiogenic activities. For instance, benzofuran derivatives targeting the colchicine site on tubulin have shown potent anticancer effects, including inhibition of cancer cell growth, apoptosis induction, and significant in vivo antitumor activity in murine models. These compounds exhibit vascular disrupting properties derived from their effect on vascular endothelial cells, highlighting their potential in cancer therapy (Romagnoli et al., 2015).
Chemical Synthesis and Molecular Design
Furan derivatives play a crucial role in synthetic chemistry, serving as intermediates for the synthesis of complex molecules. For example, the reaction of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids affords the corresponding substituted compounds, which are useful intermediates in organic synthesis (Asaoka, Sugimura, & Takei, 1979). These reactions demonstrate the utility of furan derivatives in the construction of complex molecular architectures.
Biobased Materials and Green Chemistry
The development of biobased polyesters utilizing furan derivatives underscores the importance of these compounds in materials science and green chemistry. For instance, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the synthesis of novel furan polyesters. These materials exhibit desirable properties such as high molecular weight and rigidity, making them suitable for various applications, including biodegradable plastics and environmentally friendly materials (Jiang et al., 2014).
Antibacterial and Bioactive Compounds
Research into furan derivatives has also identified compounds with antibacterial and bioactive properties. For instance, studies on benzofuran derivatives have revealed their potential in inhibiting DNA topoisomerases I and II, enzymes crucial for DNA replication in bacteria and cancer cells. These findings suggest the potential of furan derivatives in developing new antibacterial and anticancer agents (Lee et al., 2007).
Mecanismo De Acción
Furan derivatives
Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing a furan ring have various biological activities. For example, some furan derivatives have been found to exhibit antibacterial, antifungal, and anticancer activities .
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7/c1-24-15-7-6-14(17(25-2)18(15)26-3)19(22)21-12-20(23,13-8-10-27-11-13)16-5-4-9-28-16/h4-11,23H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPUWXFWBXWPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

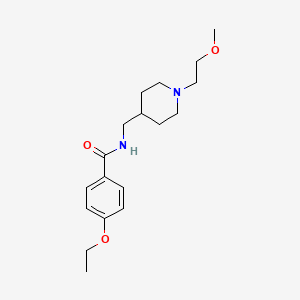
![(1R,5S)-N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2581507.png)

![N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2581513.png)

![benzyl 2-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2581515.png)
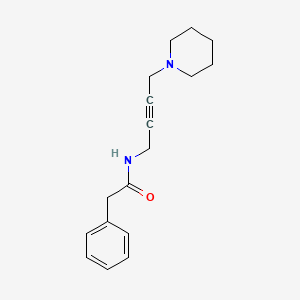

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581519.png)
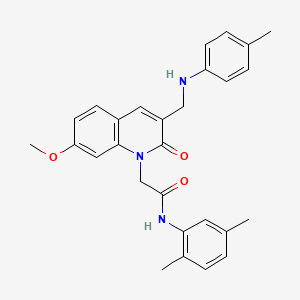
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581523.png)
![4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2581524.png)

